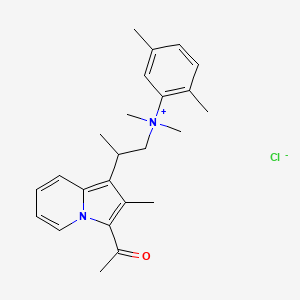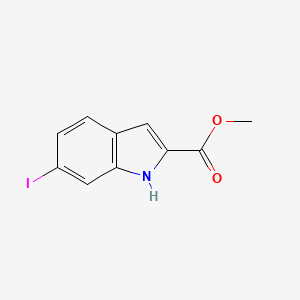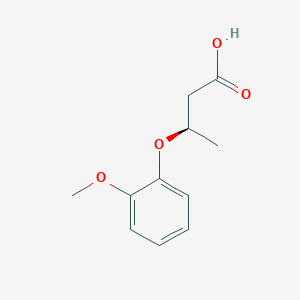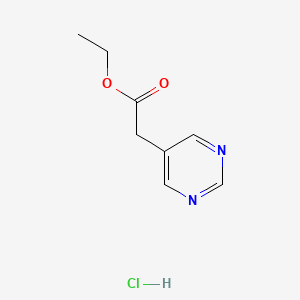
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride: is a complex organic compound with a unique structure that includes an indolizine ring and a benzenaminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride typically involves multiple steps, starting with the preparation of the indolizine ring. The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. The acetyl group is then introduced via an acetylation reaction.
The next step involves the alkylation of the indolizine ring with a propyl group, followed by the introduction of the benzenaminium moiety through a quaternization reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenaminium compounds.
Aplicaciones Científicas De Investigación
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N-dimethylbenzenaminium chloride
- N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,4-tetramethylbenzenaminium chloride
Uniqueness
N-(2-(3-Acetyl-2-methylindolizin-1-yl)propyl)-N,N,2,5-tetramethylbenzenaminium chloride is unique due to its specific structural features, such as the position of the methyl groups on the benzenaminium ring
Propiedades
Fórmula molecular |
C24H31ClN2O |
|---|---|
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-(2,5-dimethylphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H31N2O.ClH/c1-16-11-12-17(2)22(14-16)26(6,7)15-18(3)23-19(4)24(20(5)27)25-13-9-8-10-21(23)25;/h8-14,18H,15H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
HNGFEZFIEUIVGL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)[N+](C)(C)CC(C)C2=C3C=CC=CN3C(=C2C)C(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)


![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)






![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
